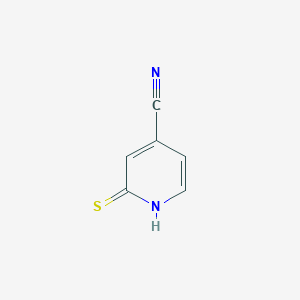

2-Sulfanylpyridine-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylidene-1H-pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c7-4-5-1-2-8-6(9)3-5/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUVMORPLVBMQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Theoretical Calculations on Sulfanylpyridine Isomers

Abstract

Sulfanylpyridine isomers, particularly their thiol-thione tautomeric forms, are of significant interest in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their molecular structure, stability, and the surrounding microenvironment. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for employing theoretical calculations to elucidate the properties of sulfanylpyridine isomers. We will delve into the rationale behind selecting appropriate computational methods, detail step-by-step protocols for their implementation, and demonstrate how to interpret the results to gain actionable insights for drug design. This guide emphasizes the integration of theoretical predictions with experimental validation, fostering a robust and reliable approach to understanding these crucial molecular systems.

The Significance of Sulfanylpyridine Isomers in Drug Discovery

Sulfanylpyridine moieties are present in a variety of biologically active compounds. The ability of these molecules to exist as different isomers, most notably the thiol and thione tautomers, profoundly influences their physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metal chelation ability.[1] These properties, in turn, dictate how these molecules interact with biological targets. Understanding the relative stability of these isomers and the energy barriers for their interconversion is therefore critical for structure-activity relationship (SAR) studies and the rational design of more potent and selective drugs.

The two primary tautomeric forms of 2-sulfanylpyridine are pyridine-2-thiol and pyridine-2(1H)-thione. Experimental and theoretical studies have shown that the thione form is generally more stable.[2][3] The position of the sulfanyl group on the pyridine ring (e.g., 2-, 3-, or 4-sulfanylpyridine) also gives rise to distinct isomers with unique electronic and steric properties, further expanding the chemical space for drug discovery.[3]

Foundational Principles of Theoretical Calculations

Quantum mechanical (QM) calculations are indispensable tools for investigating the properties of sulfanylpyridine isomers at the atomic level. The two most widely used families of QM methods in this context are Density Functional Theory (DFT) and post-Hartree-Fock methods.

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[4] It is particularly well-suited for studying the electronic structure and properties of medium-sized organic molecules like sulfanylpyridines.

2.1.1. The Choice of Functional: A Critical Decision

The accuracy of DFT calculations hinges on the choice of the exchange-correlation functional. For sulfur-containing organic molecules, several functionals have been benchmarked and shown to provide reliable results. A study on organic polysulfides found that the M06-2X and B3LYP-D3(BJ) density functionals are among the most accurate for calculating reaction energies.[4] For activation energies, MN15 , MN15-L , M06-2X , and ωB97X-D have demonstrated high accuracy.[4] When selecting a functional, it is crucial to consider the specific properties you aim to calculate and to consult benchmark studies on related molecular systems. For general-purpose geometry optimizations and energy calculations of sulfanylpyridine isomers, B3LYP with dispersion corrections (e.g., D3(BJ)) or the M06-2X functional are excellent starting points.

2.1.2. Basis Sets: The Building Blocks of Accuracy

The basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing second-row elements like sulfur, it is imperative to use basis sets that include polarization and diffuse functions to accurately describe the electron distribution.

-

Pople-style basis sets , such as 6-31G(d,p) and 6-311+G(d,p) , are widely used and offer a good compromise between accuracy and computational cost for initial geometry optimizations.

-

For higher accuracy, especially for calculating relative energies and spectroscopic properties, Dunning's correlation-consistent basis sets , such as cc-pVTZ and aug-cc-pVTZ , are recommended.[5]

-

For NMR chemical shift calculations involving sulfur, specialized basis sets or larger, more flexible basis sets are often required for accurate predictions.[6][7]

A benchmark study on sulfur-containing compounds suggested that for reliable prediction of vibrational frequencies, at least a 6-311G(3df,2dp) basis set or its equivalent from Dunning or Ahlrichs should be employed.[5]

Post-Hartree-Fock Methods

For even higher accuracy, particularly for benchmarking DFT results or studying systems where electron correlation is critical, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are the gold standard. However, these methods are significantly more computationally demanding and are often reserved for smaller systems or for single-point energy calculations on DFT-optimized geometries.

A Practical Guide to Performing Theoretical Calculations

This section provides a step-by-step workflow for investigating the tautomerism of sulfanylpyridine isomers using common quantum chemistry software packages like Gaussian and ORCA.

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical study of sulfanylpyridine isomers.

Caption: A typical workflow for the theoretical investigation of sulfanylpyridine isomers.

Step-by-Step Protocol: Tautomerism of 2-Sulfanylpyridine

This protocol outlines the calculation of the relative stability of the pyridine-2-thiol and pyridine-2(1H)-thione tautomers.

Step 1: Building the Initial Structures

-

Using a molecular modeling program (e.g., Avogadro, GaussView), build the 3D structures of both pyridine-2-thiol and pyridine-2(1H)-thione.

-

Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting geometries.

Step 2: Geometry Optimization and Frequency Analysis

The goal of this step is to find the minimum energy structures of the tautomers and to confirm that they are true minima on the potential energy surface.

-

Gaussian Input Example (B3LYP-D3/6-311+G(d,p)) :

-

ORCA Input Example (B3LYP-D3/def2-TZVP) :

-

Analysis : After the calculation is complete, verify that the optimization converged. Then, check the output of the frequency calculation. A true minimum will have zero imaginary frequencies. The output will also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Step 3: Transition State Search for Tautomerization

To understand the kinetics of the interconversion, we need to locate the transition state (TS) connecting the two tautomers.

-

Gaussian Input Example (QST2) : The QST2 method in Gaussian requires the optimized structures of the reactant and product.

-

ORCA Input Example (NEB) : ORCA can perform Nudged Elastic Band (NEB) calculations to find the minimum energy path, including the transition state.

-

Analysis : A transition state is a first-order saddle point and will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Step 4: Intrinsic Reaction Coordinate (IRC) Calculation

An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactant and product.[8]

-

Gaussian Input Example :

-

Analysis : The IRC calculation should lead to the optimized structures of the thiol and thione tautomers.

Step 5: Calculating Relative Energies and Equilibrium Constant

The relative Gibbs free energy (ΔG) between the tautomers can be used to calculate the equilibrium constant (K_eq) at a given temperature (T).

ΔG = G_thione - G_thiol K_eq = exp(-ΔG / RT)

where R is the gas constant. The Gibbs free energies are obtained from the frequency calculations.

Modeling Solvation Effects

The tautomeric equilibrium of sulfanylpyridines is known to be sensitive to the solvent environment.[3] Computational models can account for this in two primary ways:

-

Implicit Solvation Models : These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. They are computationally efficient and often provide a good qualitative description of solvent effects.

-

Explicit Solvation Models : In this approach, a number of individual solvent molecules are included in the QM calculation. This method is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding more accurately. A hybrid approach, where a few explicit solvent molecules are placed in the first solvation shell and the bulk solvent is treated implicitly, often provides a good balance of accuracy and cost.

Data Presentation and Interpretation

Quantitative Data Summary

The results of the theoretical calculations should be presented in a clear and concise manner. Tables are an effective way to summarize key quantitative data.

Table 1: Calculated Relative Energies (kcal/mol) of 2-Sulfanylpyridine Tautomers in the Gas Phase

| Method/Basis Set | ΔE | ΔH | ΔG (298.15 K) |

| B3LYP-D3/6-311+G(d,p) | -5.2 | -5.0 | -4.8 |

| M06-2X/cc-pVTZ | -5.8 | -5.6 | -5.4 |

| CCSD(T)/aug-cc-pVTZ//B3LYP-D3/6-311+G(d,p) | -6.1 | - | - |

Energies are relative to the thiol tautomer.

Table 2: Comparison of Calculated and Experimental Geometric Parameters

| Parameter | Thione (B3LYP-D3/6-311+G(d,p)) | Thiol (B3LYP-D3/6-311+G(d,p)) | Experimental (Pyrithione)[9] |

| C=S Bond Length (Å) | 1.685 | - | 1.681 |

| C-N Bond Length (Å) | 1.382 | 1.345 | 1.378 |

| S-H Bond Length (Å) | - | 1.340 | - |

| Dihedral Angle (°) | ~0 | ~0 | ~0 |

Experimental data is for N-hydroxypyridine-2(1H)-thione, a structurally related molecule.

Visualization of Molecular Properties

Visualizing the results of quantum chemical calculations can provide valuable insights into the electronic structure and reactivity of the molecules.

4.2.1. Molecular Orbitals

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability.

4.2.2. Electrostatic Potential Maps

Electrostatic potential (ESP) maps illustrate the charge distribution on the molecular surface. Red regions indicate areas of high electron density (negative potential), while blue regions represent areas of low electron density (positive potential). These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

Advanced Topics and Future Directions

Predicting Spectroscopic Properties

Theoretical calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation.

-

NMR Spectroscopy : Calculating NMR chemical shifts and coupling constants can aid in the structural elucidation of sulfanylpyridine isomers and their derivatives.[10]

-

IR and Raman Spectroscopy : The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the presence of specific tautomers and to assign vibrational modes.

Application to Larger Systems: ONIOM

For studying sulfanylpyridine derivatives in the context of a large biological system, such as an enzyme active site, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods like ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) are highly effective.[11] In this approach, the reactive center containing the sulfanylpyridine moiety is treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field.

Conclusion: A Powerful Synergy of Theory and Experiment

Theoretical calculations provide a powerful and versatile toolkit for investigating the intricate world of sulfanylpyridine isomers. By carefully selecting the computational methodology, researchers can gain deep insights into their structure, stability, reactivity, and spectroscopic properties. When used in close synergy with experimental studies, these computational approaches can significantly accelerate the drug discovery process by enabling the rational design of novel and more effective therapeutic agents. This guide serves as a starting point for researchers to confidently apply these powerful computational tools to their own research challenges in the exciting field of drug development.

References

-

2-Mercaptopyridine. In Wikipedia; 2023. [Link]

-

2-Mercaptopyridine. PubChem. [Link]

-

A Theoretical Study of Solvent Effects on Tautomerism and Electronic Absorption Spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. PubMed. [Link]

-

Intrinsic Reaction Coordinate (IRC). ORCA Tutorials. [Link]

-

Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. ResearchGate. [Link]

-

Microwave Spectra and Gas Phase Structural Parameters for N-Hydroxypyridine-2(1H)-thione. The Journal of Physical Chemistry A. [Link]

-

Prediction of the basicities of pyridines in the gas phase and in aqueous solution. PubMed. [Link]

-

33S NMR: Recent Advances and Applications. MDPI. [Link]

-

Synthesis and characterization of some new S-substituted sulfanylpyridines, thieno[2,3-b]pyridines and related heterocycles. ResearchGate. [Link]

-

Synthesis and Structure of W(η 2 -mp) 2 (CO) 3 (mp = Monoanion of 2-Mercaptopyridine) and Its Reactions with 2,2'-Pyridine Disulfide and/or NO To Yield W(η 2 -. ResearchGate. [Link]

-

The 'art' of finding Transition States Part 1. Dr. Joaquin Barroso's Blog. [Link]

-

Microwave spectra and gas phase structural parameters for N-hydroxypyridine-2(1H)-thione. Europe PMC. [Link]

-

Procedure for Investigating Reaction Mechanisms in ORCA. GitHub Pages. [Link]

-

Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. SciSpace. [Link]

-

Reactions of Sulphate Radicals with Substituted Pyridines: A Structure–Reactivity Correlation Analysis. ResearchGate. [Link]

-

Electron Correlation or Basis Set Quality: How to Obtain Converged and Accurate NMR Shieldings for the Third-Row Elements?. MDPI. [Link]

-

EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

-

Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. PubMed. [Link]

-

(PDF) Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. ResearchGate. [Link]

-

Finding the Transition State of a Chemical Reaction of Interest Using Avogadro, ORCA, and IBOView. YouTube. [Link]

-

Pyridine. In Wikipedia; 2024. [Link]

-

EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

-

How can I calculate the Transition state on gaussian and construct the energy profile ??. ResearchGate. [Link]

-

Stable Carbenes as Structural Components of Partially Saturated Sulfur-Containing Heterocycles. MDPI. [Link]

-

Basis Sets for Calculating Nuclear Magnetic Resonance Parameters. ResearchGate. [Link]

-

Molecular vibrations of pyridine-2-thione and pyrimidine-2-thione. Scilit. [Link]

-

Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT. ACS Omega. [Link]

-

Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. Longdom Publishing. [Link]

-

How to set up ORCA 6 calculations - A Beginner's Guide. YouTube. [Link]

-

Pyridine. NIST WebBook. [Link]

-

2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. PMC. [Link]

-

The art of finding transition structures. The DFT Course. [Link]

-

Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog. [Link]

-

AMS-DFTB Tutorial: Tautomerization Transition State Search (PART 1). YouTube. [Link]

-

Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry. [Link]

-

On the Utmost Importance of the Basis Set Choice for the Calculations of the Relativistic Corrections to NMR Shielding Constants. PMC. [Link]

-

Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. Magnetic Resonance in Chemistry. [Link]

-

Lecture: Introduction to the ORCA Program System. ORCA Manual. [Link]

-

Sulphur Basis-Sets. CRYSTAL. [Link]

-

Interaction of 2- and 4-Mercaptopyridine with Pentacyanoferrates and Gold Nanoparticles †. ResearchGate. [Link]

-

[2409.03994v1] Core-Specialised Basis Sets Outperform General-Purpose Basis Sets for Core-Dependent Properties. arXiv.org. [Link]

-

Transition State Optimizations with Opt=QST2. Gaussian.com. [Link]

-

PYRIDINE ITS DERIVATIVES. PYRIDINE ITS DERIVATIVES. [Link]

-

Gas-Phase Electron Diffraction. ResearchGate. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 3. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. 33S NMR: Recent Advances and Applications [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Intrinsic Reaction Coordinate (IRC) - ORCA 6.0 TUTORIALS [faccts.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. joaquinbarroso.com [joaquinbarroso.com]

- 11. rucforsk.ruc.dk [rucforsk.ruc.dk]

Methodological & Application

Applications of 2-Sulfanylpyridine-4-carbonitrile in Medicinal Chemistry: A Technical Guide

Introduction: The Strategic Value of the 2-Sulfanylpyridine-4-carbonitrile Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold holds a privileged position, appearing as a core structural motif in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after heterocycle in drug design. Within this class, this compound emerges as a particularly valuable and versatile building block. Its strategic arrangement of functional groups—a nucleophilic sulfur, an electrophilic carbon in the nitrile, and the pyridine ring itself—offers a rich platform for chemical elaboration and the synthesis of diverse compound libraries.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthesis, key chemical transformations, and its role as a precursor to potent and selective modulators of various biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

Core Attributes of this compound

The utility of this compound in medicinal chemistry is rooted in the distinct reactivity of its constituent functional groups.

-

The 2-Sulfanyl Group: This thiol moiety is a soft nucleophile, readily undergoing S-alkylation, S-arylation, and oxidation to form disulfides or sulfonic acids. This provides a straightforward handle for introducing a wide array of substituents to probe structure-activity relationships (SAR).

-

The 4-Carbonitrile Group: The nitrile group is a versatile functional group that can be transformed into various other moieties. It can be hydrolyzed to a carboxylic acid or carboxamide, reduced to an amine, or serve as a precursor for the formation of heterocycles like tetrazoles. These transformations are crucial for modulating the physicochemical properties and biological activity of the final compounds.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and interactions with biological targets. The ring itself can participate in various C-C and C-N bond-forming reactions for further derivatization.

The molecule exists in a tautomeric equilibrium between the thiol and the thione form, which can influence its reactivity and interactions.

Synthesis of the this compound Scaffold

The synthesis of substituted sulfanylpyridines can often be achieved through multicomponent reactions (MCRs), which offer an efficient means of generating molecular complexity in a single step.[3][4] For instance, the synthesis of the related 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold is well-documented and typically involves the condensation of malononitrile, an aldehyde, and a thiol.[3][4]

A plausible synthetic approach to this compound itself involves the reaction of a 2-halopyridine-4-carbonitrile with a sulfur nucleophile, such as sodium hydrosulfide or thiourea.[5]

Caption: Plausible synthetic route to this compound.

Key Applications and Bioactive Derivatives

The true potential of this compound is realized in its role as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The following sections highlight key therapeutic areas where this scaffold has shown significant promise.

Oncology: Targeting Kinase Signaling Pathways

The dysregulation of kinase signaling pathways, such as the PI3K/mTOR pathway, is a hallmark of many cancers. The pyridine-5-carbonitrile core has been successfully incorporated into potent and selective inhibitors of these kinases.

-

PI3K/mTOR Inhibitors: Derivatives of morpholinopyrimidine-5-carbonitrile have been synthesized and shown to be potent dual inhibitors of PI3K and mTOR, exhibiting significant anticancer activity.[6] The synthesis of these molecules often involves the displacement of a leaving group at the 2-position of the pyrimidine ring, a position analogous to the sulfanyl group in our title compound. This suggests that this compound could be a valuable starting material for novel kinase inhibitors.

Caption: General workflow for elaborating the core scaffold into kinase inhibitors.

Cardiovascular Diseases: Modulators of Adenosine Receptors

Derivatives of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles have been identified as potent non-nucleoside agonists of adenosine receptors (ARs), particularly the A1, A2A, and A2B subtypes.[3] These receptors play crucial roles in cardiovascular function, and their modulation is a key strategy for the treatment of various cardiovascular diseases. The sulfanylpyridine core is a key pharmacophoric element in these compounds.

| Compound Class | Biological Target | Therapeutic Potential | Reference |

| 2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile derivs. | Adenosine Receptors | Cardiovascular Diseases | [3] |

| Pyrimidine-5-carbonitrile derivatives | PI3K/mTOR | Cancer | [6] |

| Pyrrolidine-2-carbonitrile derivatives | DPP-4 | Type 2 Diabetes | [7] |

| 2-(Pyridin-2-yl) pyrimidine derivatives | Collagen Type I Alpha 1 | Fibrosis | [8] |

Table 1: Examples of Biologically Active Molecules Derived from or Related to the Sulfanylpyridine-Carbonitrile Scaffold.

Metabolic Disorders: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Inhibitors of DPP-4 are an important class of oral antihyperglycemic agents for the treatment of type 2 diabetes. A series of novel pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives have been developed as potent and selective DPP-4 inhibitors.[7] While not directly derived from this compound, this highlights the utility of the carbonitrile moiety in targeting the active site of this enzyme. The pyridine ring of our title compound could be used to explore new interactions within the DPP-4 binding pocket.

Infectious Diseases: Antiviral and Antimicrobial Agents

The 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile scaffold has also been shown to possess promising activity against infectious agents. Certain derivatives have demonstrated inhibitory activity against HIV-1 integrase, a key enzyme in the viral replication cycle.[3] Additionally, antimicrobial activity against various bacterial strains has been reported for some pentasubstituted pyridine derivatives.[3]

Experimental Protocols: Key Transformations

The following protocols are representative examples of how this compound can be chemically modified. Researchers should adapt these protocols to their specific substrates and optimize the reaction conditions accordingly.

Protocol 1: S-Alkylation of this compound

This protocol describes a general procedure for the S-alkylation of the thiol group, a fundamental step in the elaboration of the scaffold.

Rationale: The thiol group is deprotonated by a mild base to form a thiolate, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or acetonitrile (ACN) as solvent

-

Standard workup and purification reagents

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired S-alkylated product.

Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol outlines the conversion of the 4-carbonitrile group to a carboxylic acid, which can then be used in amide coupling reactions.

Rationale: The nitrile is hydrolyzed under acidic or basic conditions. The choice of conditions depends on the stability of other functional groups in the molecule.

Materials:

-

S-alkylated this compound derivative

-

Aqueous hydrochloric acid (e.g., 6 M HCl) or aqueous sodium hydroxide (e.g., 6 M NaOH)

-

Standard workup and purification reagents

Procedure (Acidic Hydrolysis):

-

Suspend the S-alkylated this compound derivative in 6 M aqueous HCl.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

-

If no precipitate forms, adjust the pH of the solution to acidic (pH 2-3) with a base (if starting with basic hydrolysis) or neutralize with a base and then re-acidify to precipitate the product.

-

Extract the aqueous layer with an organic solvent.

-

Dry the combined organic layers and concentrate to yield the crude carboxylic acid.

-

Purify the product by recrystallization or column chromatography.

Conclusion and Future Perspectives

This compound is a high-potential building block for medicinal chemistry, offering multiple avenues for the synthesis of diverse and complex molecules. Its strategic functionalization allows for the rapid exploration of chemical space around privileged pharmacophores. The demonstrated utility of the broader class of sulfanylpyridines and pyridine-carbonitriles in developing potent modulators of various drug targets underscores the potential of this specific scaffold. As the demand for novel therapeutics continues to grow, the creative application of versatile building blocks like this compound will undoubtedly play a crucial role in the discovery of the next generation of medicines.

References

-

Akhmadiev, N. S., Akhmetova, V. R., & Ibragimov, A. G. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(19), 11383–11405. [Link]

-

El-Damasy, A. K., Lee, J. A., & Park, K. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 12(10), 1709–1721. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, J., & Gong, P. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(11), 2649. [Link]

-

Kim, H. J., Kim, M. J., Lee, H. W., Lee, S. K., Kim, M. S., Park, S. B., & Kim, D. J. (2014). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 22(1), 149–163. [Link]

-

Akhmadiev, N. S., Akhmetova, V. R., & Ibragimov, A. G. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(19), 11383-11405. [Link]

-

El-Faham, A., & El-Sayed, R. (2012). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 17(12), 14061–14070. [Link]

-

MDPI. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 26(18), 5649. [Link]

-

MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5001. [Link]

-

MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]

-

ResearchGate. (n.d.). Four-component synthesis of pyridines from aldehyde, malononitrile and.... ResearchGate. [Link]

-

Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319. [Link]

-

Wikipedia. (2023, December 1). 2-Mercaptopyridine. Wikipedia. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 3. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. exsyncorp.com [exsyncorp.com]

- 6. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Synthesis of 2-Sulfanylpyridine-4-carbonitrile Derivatives: A Detailed Protocol for Researchers

Introduction: The Significance of 2-Sulfanylpyridine-4-carbonitrile Scaffolds

The pyridine ring is a cornerstone of numerous natural products and synthetic compounds, particularly in the realm of pharmaceuticals and agrochemicals.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties.[2] The introduction of a sulfanyl (mercapto) group at the 2-position and a carbonitrile moiety at the 4-position of the pyridine ring creates the this compound scaffold, a class of compounds with significant potential in drug discovery and materials science.[1][3][4] The sulfur functionality provides a handle for further chemical modifications and can participate in metal coordination, while the nitrile group is a versatile precursor for other functional groups and can contribute to the molecule's biological activity.[5][6][7]

This application note provides a comprehensive guide for the synthesis of this compound derivatives. We will explore two primary synthetic strategies, offering detailed, step-by-step protocols. Furthermore, we will delve into the critical concept of thione-thiol tautomerism inherent to these molecules and provide guidance on their characterization and potential applications.

Synthetic Strategies: Pathways to this compound Derivatives

Two principal and reliable methods for the synthesis of this compound derivatives are presented:

-

Nucleophilic Aromatic Substitution (S

NAr) of 2-Halo-4-cyanopyridines: This is a direct and widely used method that involves the displacement of a halide (typically chloride or bromide) from the 2-position of the pyridine ring by a sulfur nucleophile. -

Thionation of 2-Pyridone-4-carbonitriles: This approach involves the conversion of the carbonyl group of a 2-pyridone precursor into a thiocarbonyl group using a thionating agent, most commonly Lawesson's reagent.

The choice of method will often depend on the availability of the starting materials.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol details the synthesis of this compound from the key intermediate, 2-chloro-4-cyanopyridine. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where a sulfur-containing nucleophile displaces the chloride ion.

Workflow for Nucleophilic Aromatic Substitution

Caption: Workflow for the synthesis of this compound via SNAr.

Detailed Experimental Protocol (SNAr)

Materials:

-

2-Chloro-4-cyanopyridine

-

Sodium hydrosulfide (NaSH) or Thiourea (CH₄N₂S)

-

Ethanol (anhydrous)

-

Hydrochloric acid (HCl), concentrated and 1 M

-

Sodium hydroxide (NaOH) solution (for pH adjustment if using thiourea)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Standard glassware for work-up and purification

Procedure using Sodium Hydrosulfide:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-4-cyanopyridine (1.0 eq) in anhydrous ethanol.

-

Addition of Nucleophile: Add sodium hydrosulfide (1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: Sodium hydrosulfide is hygroscopic and corrosive. Handle in a fume hood.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

-

Precipitation: Dissolve the residue in a minimum amount of water and cool in an ice bath. Carefully acidify the solution with 1 M HCl to a pH of approximately 5-6. The product will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel.

Procedure using Thiourea:

-

Reaction Setup: Dissolve 2-chloro-4-cyanopyridine (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask fitted with a reflux condenser.[3][4]

-

Reaction: Heat the mixture to reflux for 4-6 hours.[3]

-

Hydrolysis of Intermediate: Cool the reaction mixture and add a solution of sodium hydroxide (2.2 eq) in water. Heat the mixture to reflux for another 1-2 hours to hydrolyze the isothiouronium salt intermediate.

-

Work-up and Isolation: Follow steps 4-7 as described in the sodium hydrosulfide procedure.

Causality and Experimental Choices:

-

Choice of Nucleophile: Sodium hydrosulfide provides a direct source of the sulfhydryl anion. Thiourea is a common and safer alternative, which forms an isothiouronium salt intermediate that is subsequently hydrolyzed under basic conditions to yield the thiol.[8]

-

Solvent: Ethanol is a good choice as it dissolves the reactants and is relatively easy to remove. Other polar aprotic solvents like DMF can also be used.

-

Acidification: The product is often in its salt form (thiolate) in the reaction mixture. Acidification is crucial to protonate the thiolate and precipitate the neutral this compound.

Protocol 2: Synthesis via Thionation of 2-Pyridone-4-carbonitrile

This method is an excellent alternative if the corresponding 2-pyridone-4-carbonitrile is more readily available than the 2-chloro-4-cyanopyridine. The key transformation is the conversion of a carbonyl group to a thiocarbonyl group.

Workflow for Thionation

Caption: Workflow for the synthesis of this compound via thionation.

Detailed Experimental Protocol (Thionation)

Materials:

-

2-Pyridone-4-carbonitrile (or its tautomer 2-hydroxy-4-cyanopyridine)

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]

-

Anhydrous toluene or dioxane

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., hexane/ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Nitrogen or argon atmosphere setup

-

Magnetic stirrer with heating plate

Procedure:

-

Reaction Setup: To a solution of 2-pyridone-4-carbonitrile (1.0 eq) in anhydrous toluene in a round-bottom flask, add Lawesson's reagent (0.5 - 0.6 eq).[9][10][11] The reaction should be carried out under an inert atmosphere (nitrogen or argon).

-

Reaction: Heat the reaction mixture to reflux for 2-6 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude residue is purified directly by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

Causality and Experimental Choices:

-

Thionating Agent: Lawesson's reagent is highly effective for the thionation of a wide range of carbonyl compounds, including amides and lactams (like pyridones), often under milder conditions and with higher yields compared to other reagents like phosphorus pentasulfide.[10][12]

-

Anhydrous Conditions: Lawesson's reagent is sensitive to moisture, so anhydrous solvents and an inert atmosphere are recommended to ensure optimal reactivity.

-

Purification: Column chromatography is typically required to separate the desired product from the phosphorus-containing byproducts of Lawesson's reagent.

Understanding Thione-Thiol Tautomerism

2-Sulfanylpyridines, including the 4-carbonitrile derivatives, exist as a mixture of two tautomeric forms: the thiol form and the thione form.[13]

Caption: Tautomeric equilibrium of 2-sulfanylpyridine.

The position of this equilibrium is influenced by several factors:

-

Solvent: In non-polar solvents, the thiol form tends to predominate. In contrast, polar solvents favor the thione form.[14][15]

-

Physical State: In the solid state, the thione form is generally the more stable and predominant tautomer.[16][17][18]

-

Concentration: Self-association through hydrogen bonding at higher concentrations can favor the thione tautomer.[14]

This tautomerism is a crucial consideration during characterization and when planning subsequent reactions, as the reactivity of the thiol and thione forms can differ.

Characterization of this compound Derivatives

Standard spectroscopic techniques are used to confirm the structure and purity of the synthesized compounds.

| Technique | Expected Observations |

| ¹H NMR | The aromatic protons will appear in the characteristic region for pyridines (typically δ 7.0-9.0 ppm). The position of the N-H proton (in the thione form) or S-H proton (in the thiol form) will be concentration and solvent-dependent and may appear as a broad singlet. |

| ¹³C NMR | The carbon of the C=S group (thione form) will have a characteristic downfield shift (typically δ > 175 ppm). The nitrile carbon will appear around δ 115-120 ppm. |

| Infrared (IR) Spectroscopy | A strong absorption band for the C≡N stretch will be observed around 2220-2240 cm⁻¹.[19] The C=S stretch of the thione form typically appears in the region of 1200-1050 cm⁻¹. The absence of a strong C=O band (around 1650-1700 cm⁻¹) from the pyridone starting material is a key indicator of a successful thionation. |

| Mass Spectrometry (MS) | Will provide the molecular weight of the compound, confirming the elemental composition. |

Applications in Research and Development

Derivatives of this compound are valuable intermediates in several areas:

-

Medicinal Chemistry: As building blocks for the synthesis of more complex molecules with potential therapeutic applications. The pyridine scaffold is a common feature in many approved drugs.[2]

-

Agrochemicals: For the development of new fungicides and pesticides.[4]

-

Materials Science: As ligands for the formation of metal complexes with interesting catalytic or photophysical properties.[1]

-

Further Synthesis: The sulfanyl group can be alkylated to produce a variety of 2-(alkylthio)pyridine derivatives, or oxidized to form disulfides or sulfonic acids, opening up a wide range of synthetic possibilities.[20]

Conclusion

The synthetic protocols outlined in this application note provide reliable and adaptable methods for the preparation of this compound derivatives. By understanding the underlying chemical principles of both the nucleophilic aromatic substitution and thionation routes, researchers can effectively synthesize these valuable compounds. Careful consideration of the thione-thiol tautomerism is essential for accurate characterization and for planning subsequent synthetic transformations. The versatility of the this compound scaffold ensures its continued importance as a building block in the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

-

Jung, S.-H., Sung, D.-B., Park, C.-H., & Kim, W.-S. (2016). A mild Cu-catalyzed approach for the N-arylation of 2-pyridones with diaryliodonium salts. The Journal of Organic Chemistry, 81(17), 7717–7724. Available at: [Link]

-

Organic Chemistry Research. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM. Organic Chemistry Research, 9, 26-34. Available at: [Link]

-

MDPI. (2023). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. Molecules, 28(8), 3467. Available at: [Link]

-

Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Mercaptopyridine: The Essential Intermediate for Pharmaceutical and Agrochemical Advancement. Available at: [Link]

-

Request PDF. (n.d.). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Available at: [Link]

-

Wikipedia. (n.d.). 2-Mercaptopyridine. Available at: [Link]

-

Request PDF. (n.d.). Applications of Lawesson′s Reagent in Organic and Organometallic Syntheses. Available at: [Link]

-

Canadian Science Publishing. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Available at: [Link]

- Google Patents. (n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

-

Wikipedia. (n.d.). 2-Pyridone. Available at: [Link]

-

Chemistry Stack Exchange. (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured?. Available at: [Link]

-

Request PDF. (n.d.). ChemInform Abstract: A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Available at: [Link]

- Google Patents. (n.d.). Method for preparing mercaptopyridines using alkali metal polysulfides.

-

MDPI. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6979. Available at: [Link]

-

MDPI. (2024). Spectroscopy in Characterization of Materials—Developments. Applied Sciences, 14(10), 4275. Available at: [Link]

-

The synthesis and microbiological activity of 2-mercapto-4-methoxypyridine-3-carbonitrile derivative. (2008). Acta Poloniae Pharmaceutica, 65(4), 441-448. Available at: [Link]

-

ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Available at: [Link]

-

ResearchGate. (2015). Spectroscopic, structural, thermal and antimicrobial studies of 4,6-bis (4-chlorophenyl)- 2-oxo-1,2-dihydropyridine-3-carbonitrile with some transition metals. Available at: [Link]

- Google Patents. (n.d.). Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.

-

Taylor & Francis Online. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 53(8), 1-22. Available at: [Link]

-

Synthesis of Thioacridine Derivatives Using Lawesson's Reagent. (n.d.). Available at: [Link]

-

RSC Publishing. (n.d.). Tautomeric Pyridines. Part I. Pyrid-2- and -4-thione. Available at: [Link]

-

Chemistry Stack Exchange. (2015). Can 4-pyridones be synthesised analogously to 2-pyridones?. Available at: [Link]

-

CiteSeerX. (n.d.). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. Available at: [Link]

-

Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio. Available at: [Link]

- Google Patents. (n.d.). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.

-

ResearchGate. (n.d.). Use of Lawesson's Reagent in Organic Syntheses. Available at: [Link]

-

Request PDF. (n.d.). Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. Available at: [Link]

-

PubMed. (2019). Spectroscopic Characterization of Platinum(IV) Terpyridyl Complexes. Inorganic Chemistry, 59(1), 389-397. Available at: [Link]

-

RSC Publishing. (n.d.). Lawesson's reagent-initiated domino reaction of aminopropenoyl cyclopropanes: synthesis of thieno[3,2-c]pyridinones. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. exsyncorp.com [exsyncorp.com]

- 4. exsyncorp.com [exsyncorp.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 8. US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. 721. Tautomeric pyridines. Part I. Pyrid-2- and -4-thione - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. researchgate.net [researchgate.net]

- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Notes & Protocols: The Pyrimidine-5-Carbonitrile Scaffold as a Privileged Motif in the Development of Potent PI3K Inhibitors

Introduction: The Critical Role of the PI3K Pathway and the Quest for Specificity

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a cornerstone of intracellular communication, governing fundamental cellular processes such as growth, proliferation, survival, and metabolism.[1][2] This pathway is initiated by the activation of receptor tyrosine kinases or G-protein coupled receptors, leading to the activation of PI3K.[3] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] This cascade continues with the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.[2]

Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in human cancers, often stemming from mutations in the PIK3CA gene or inactivation of the tumor suppressor PTEN.[5][6] This aberrant signaling promotes tumor progression, making the PI3K pathway a highly attractive target for anticancer drug development.[7][8] The development of PI3K inhibitors has been a major focus of oncology research, with a range of molecules progressing through clinical trials.[7] These inhibitors are broadly classified as pan-PI3K inhibitors, which target all four class I isoforms (α, β, δ, γ), or isoform-specific inhibitors.[5] While pan-PI3K inhibitors have demonstrated efficacy, they are often associated with significant adverse effects due to the broad inhibition of PI3K signaling.[5] This has spurred the development of isoform-selective inhibitors to achieve a better therapeutic window.

This guide focuses on the application of pyridine- and pyrimidine-carbonitrile scaffolds, particularly the 2,4-dimorpholinopyrimidine-5-carbonitrile core, in the design and development of potent and selective PI3K inhibitors. We will delve into the structural rationale, synthesis, and evaluation of these compounds, providing detailed protocols for their characterization.

The Pyrimidine-5-Carbonitrile Scaffold: A Key to Potency and Selectivity

Recent research has highlighted the pyrimidine-5-carbonitrile moiety as a valuable pharmacophore for developing novel PI3K inhibitors.[5] This scaffold serves as a versatile platform for introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Structural Insights and Structure-Activity Relationships (SAR)

The morpholine group has been identified as a critical pharmacophore in many PI3K inhibitors, playing a key role in their inhibitory activity.[4] Structure-activity relationship (SAR) studies on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have revealed several key insights:

-

The Morpholine Groups: The morpholine moieties are crucial for activity. For instance, in one study, the substitution of a morpholine group led to a decrease in PI3Kα inhibitory activity, underscoring its importance as a pharmacophore.[4]

-

The Carbonitrile Group: The cyano group at the 5-position of the pyrimidine ring has been shown to form a hydrogen bond with key residues in the PI3K active site, such as Ser774, contributing significantly to the binding affinity.

-

Substitutions at Other Positions: The exploration of different substituents at other positions of the core structure has been instrumental in fine-tuning the inhibitory profile. The nature of these substituents can influence isoform selectivity and overall potency, sometimes due to steric hindrance affecting the protein binding.[4]

A notable example is compound 17p from a recent study, a 2,4-dimorpholinopyrimidine-5-carbonitrile derivative. This compound demonstrated potent inhibitory activity against PI3Kα (IC50: 31.8 ± 4.1 nM) and PI3Kδ (IC50: 15.4 ± 1.9 nM), with significant selectivity against PI3Kβ, PI3Kγ, and mTOR.[5] This highlights the potential of this scaffold to yield highly potent and isoform-selective inhibitors.

Data Summary: Inhibitory Activity of Pyrimidine-5-Carbonitrile Derivatives

The following table summarizes the in vitro inhibitory activity of a representative compound from the 2,4-dimorpholinopyrimidine-5-carbonitrile series against various PI3K isoforms.

| Compound | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity Profile | Reference |

| 17p | 31.8 ± 4.1 | 15.4 ± 1.9 | Selective against PI3Kβ, PI3Kγ, and mTOR | [5] |

| BKM-120 (Control) | 44.6 ± 3.6 | - | Pan-PI3K inhibitor | [5] |

Experimental Protocols

Synthesis of 2,4-Dimorpholinopyrimidine-5-Carbonitrile Derivatives

While the direct synthesis from 2-Sulfanylpyridine-4-carbonitrile is not documented in the reviewed literature, a general synthetic route for 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives starts from 2,4,6-trichloropyrimidine-5-carbaldehyde.

Step 1: Oximation of 2,4,6-trichloropyrimidine-5-carbaldehyde 2,4,6-trichloropyrimidine-5-carbaldehyde is reacted with hydroxylamine hydrochloride to form the corresponding oxime intermediate.

Step 2: Dehydration to Nitrile The oxime intermediate is then treated with a dehydrating agent, such as thionyl chloride, at reflux to yield the key intermediate, 2,4,6-trichloropyrimidine-5-carbonitrile.

Step 3: Sequential Nucleophilic Substitution The chloro groups on the pyrimidine ring are sequentially substituted with morpholine. The first substitution is typically carried out at a lower temperature, followed by the second substitution at a higher temperature to yield the 2,4-dimorpholino-6-chloropyrimidine-5-carbonitrile intermediate.

Step 4: Suzuki Coupling The final step involves a Suzuki coupling reaction between the 6-chloro intermediate and various substituted boric acid esters to introduce diversity at this position and obtain the desired final compounds.

In Vitro PI3K Kinase Activity Assays

The evaluation of PI3K inhibitors relies on robust and sensitive in vitro kinase assays. Several formats are commercially available and widely used.

Protocol 1: ADP-Glo™ Kinase Assay

This is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the PI3K enzyme, the lipid substrate (PIP2), the test compound, and ATP are incubated together. After the kinase reaction, the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase reaction to produce a luminescent signal that is proportional to the kinase activity.

Materials:

-

Purified recombinant PI3K enzyme (e.g., PI3Kα)

-

PI3K lipid substrate (e.g., PIP2)

-

ATP

-

Kinase assay buffer

-

Test compound (e.g., a 2,4-dimorpholinopyrimidine-5-carbonitrile derivative)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96- or 384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a white-walled assay plate, add the test compound and the PI3K enzyme in kinase buffer.

-

Initiate the kinase reaction by adding the lipid substrate and ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is a competitive immunoassay that measures the production of PIP3.

Principle: The assay uses a PIP3-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a biotinylated PIP3 tracer labeled with an acceptor fluorophore (e.g., streptavidin-XL665). In the absence of PIP3 produced by the kinase reaction, the antibody binds to the tracer, bringing the donor and acceptor into close proximity and generating a FRET signal. When the PI3K enzyme is active, it produces PIP3, which competes with the tracer for binding to the antibody, leading to a decrease in the FRET signal.

Materials:

-

Purified recombinant PI3K enzyme

-

Lipid substrate (PIP2)

-

ATP

-

Kinase assay buffer

-

Test compound

-

HTRF Kinase Assay Kit (e.g., from Cisbio)

-

Low-volume 384-well plates

Procedure:

-

Prepare serial dilutions of the test compound.

-

Add the PI3K enzyme, lipid substrate, and test compound to the assay plate.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for the desired reaction time.

-

Stop the reaction and add the HTRF detection reagents (Europium-labeled antibody and XL665-labeled tracer).

-

Incubate for 60 minutes at room temperature.

-

Read the fluorescence at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) on an HTRF-compatible plate reader.

-

Calculate the HTRF ratio and determine the IC50 values.

Cellular Assays for PI3K Pathway Inhibition

To confirm that the inhibition of the PI3K enzyme translates to the inhibition of the signaling pathway in a cellular context, downstream signaling events are monitored, typically by Western blotting for the phosphorylation of Akt.

Protocol: Western Blot Analysis of Akt Phosphorylation

Principle: This protocol measures the level of phosphorylated Akt (p-Akt) at key residues (e.g., Ser473 and Thr308) in cancer cells treated with a PI3K inhibitor. A decrease in p-Akt levels indicates inhibition of the PI3K pathway.

Materials:

-

Cancer cell line with an active PI3K pathway (e.g., A2780, U87MG, MCF7)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-Akt (Ser473), anti-p-Akt (Thr308), anti-total Akt, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed the cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt or loading control signal.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for pyrimidine-5-carbonitrile inhibitors.

Workflow for PI3K Inhibitor Evaluation

Caption: A generalized workflow for the development and evaluation of PI3K inhibitors.

Conclusion and Future Directions

The 2,4-dimorpholinopyrimidine-5-carbonitrile scaffold has emerged as a highly promising framework for the development of next-generation PI3K inhibitors. The synthetic accessibility of this core allows for extensive SAR studies to optimize potency, selectivity, and drug-like properties. The protocols detailed in this guide provide a robust framework for the in vitro and cellular characterization of novel inhibitors based on this and related scaffolds. Future work in this area will likely focus on further refining isoform selectivity, particularly for PI3Kα and PI3Kδ, and exploring the therapeutic potential of these compounds in various cancer models, both as monotherapies and in combination with other targeted agents.

References

-

Hu, H., Wu, J., Ao, M., Zhou, X., Li, B., Cui, Z., Wu, T., Wang, L., Xue, Y., Wu, Z., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2999. [Link]

-

Wymann, M. P., & Schneiter, R. (2008). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Opinion in Cell Biology, 20(2), 199-206. [Link]

-

Pua, A. d., & Leman, L. J. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 27(3), 1033. [Link]

-

Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology, 15, 1467028. [Link]

-

Allu, S. K., et al. (2018). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569-2573. [Link]

-

Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. PubMed, 39498341. [Link]

-

El-Damasy, D. A., et al. (2021). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Molecules, 26(23), 7247. [Link]

-

Logé, C., et al. (2020). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3028-3046. [Link]

-

Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology, 15. [Link]

-

El-Sayed, M. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7801. [Link]

-

El-Naggar, A. M., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 15(3), 764-781. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200877. [Link]

-

Bîcu, E., & Vasiliniuc, I. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(13), 4001. [Link]

-

Al-Deeb, O. A., et al. (2010). Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. Archiv der Pharmazie, 343(7), 414-420. [Link]

-

Zhang, J., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3373. [Link]

-

Cheng, R., et al. (2023). Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. ACS Chemical Neuroscience, 14(20), 3749-3760. [Link]

-

De Donato, M., et al. (2024). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. Bioorganic & Medicinal Chemistry, 105, 117676. [Link]

-

Abdel-Aziz, A. A., et al. (2022). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. [Link]

-

El-Adl, K., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies. Molecules, 26(13), 3923. [Link]

-

Li, J., et al. (2017). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 8(11), 1164-1168. [Link]

-

Sario, D., et al. (2022). Structure-activity relationship of anticancer drug candidate quinones. Archives of Pharmacal Research, 45(1), 1-13. [Link]

-

Pua, A. d., & Leman, L. J. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed, 35159784. [Link]

-

Al-Rashood, S. T., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 120. [Link]

- CN106632014A - Preparation of 2-amino-5-chloropyridine. (2017).

-

Cho, Y. S., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Scientific Reports, 6, 22848. [Link]

-

Janku, F., et al. (2018). The PI3K Pathway As Drug Target in Human Cancer. Journal of Clinical Oncology, 36(10), 1041-1050. [Link]

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]

-

Massacesi, C., et al. (2016). PI3K pathway in cancer. In Systems Biology of Cancer (pp. 355-387). Cambridge University Press. [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 5. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Reactions Involving Sulfanylpyridines

Introduction

Sulfanylpyridines, particularly pyridine-2-thiol and its derivatives, are a pivotal class of heterocyclic compounds in contemporary chemical and pharmaceutical sciences. Their unique electronic properties and the reactivity of the sulfur moiety make them versatile building blocks in organic synthesis and essential reagents in bioconjugation chemistry.[1] The thiol-thione tautomerism of 2-sulfanylpyridine governs its reactivity, allowing it to participate in a diverse array of chemical transformations. This application note provides an in-depth guide to the experimental setup for key reactions involving sulfanylpyridines, targeting researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into the characterization and purification of these important molecules.

PART 1: Foundational Principles of Sulfanylpyridine Reactivity

The utility of sulfanylpyridines stems from the nucleophilic nature of the sulfur atom and the ability of the pyridine ring to be functionalized. Key reaction classes include multicomponent reactions for scaffold synthesis, transition metal-catalyzed cross-coupling for C-C and C-N bond formation, and thiol-disulfide exchange for bioconjugation.

Multicomponent Synthesis of Sulfanylpyridine Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures from simple starting materials in a single synthetic operation.[2][3] The synthesis of highly functionalized 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines is a prime example, often proceeding via a pseudo-four-component reaction of an aldehyde, malononitrile, and a thiol.[2]

Causality of Experimental Choices:

-

Catalyst: A base catalyst, such as triethylamine or piperidine, is typically employed to deprotonate the thiol and the active methylene group of malononitrile, thereby generating the nucleophilic species required for the initial condensation and subsequent cyclization steps.

-

Solvent: Protic solvents like ethanol are often preferred as they can solvate the ionic intermediates and facilitate the proton transfer steps involved in the reaction mechanism.[4] The choice of solvent can significantly influence reaction rates and yields.[5][6]

-

Temperature: The reaction is often carried out at room temperature or with gentle heating to overcome the activation energy barriers of the multiple bond-forming events without promoting side reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions, has revolutionized the synthesis of complex organic molecules.[7][8][9] These methods are invaluable for the functionalization of the pyridine ring of sulfanylpyridines, enabling the introduction of a wide range of substituents. Pyridine sulfinates have also emerged as effective coupling partners in palladium-catalyzed cross-coupling reactions.

Causality of Experimental Choices:

-

Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, is the active catalyst. The choice of the palladium source and ligand is critical for reaction efficiency.

-

Ligand: Phosphine-based ligands are commonly used to stabilize the palladium catalyst, modulate its reactivity, and facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

-

Base: A base is required to activate the coupling partner (e.g., boronic acid in Suzuki coupling) and to neutralize the acid generated during the reaction.

-

Solvent: Anhydrous, deoxygenated solvents are crucial to prevent the deactivation of the catalyst and the degradation of organometallic intermediates.

Bioconjugation via Thiol-Disulfide Exchange

Sulfanylpyridines are widely employed in bioconjugation, the process of covalently linking molecules to biomolecules such as proteins and peptides.[10] The thiol-disulfide exchange reaction is a key strategy, where a sulfanylpyridine derivative, often activated as a pyridyl disulfide, reacts with a free thiol group (e.g., from a cysteine residue) on a biomolecule.[11][12] This reaction is highly specific and proceeds under mild, biocompatible conditions.[12]

Causality of Experimental Choices:

-

pH: The reaction is pH-dependent, as it is the thiolate anion that acts as the nucleophile.[13] Conducting the reaction at a pH slightly above the pKa of the cysteine thiol (~8.5) increases the concentration of the reactive thiolate and accelerates the reaction.

-

Solvent: Aqueous buffers are used to maintain the native conformation of the biomolecule.

-

Temperature: The reaction is typically performed at room temperature or 4°C to ensure the stability of the biomolecule.

PART 2: Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[14][15][16] Pyridine and its derivatives can be flammable, toxic, and irritants.

Protocol 1: Multicomponent Synthesis of a 2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile Derivative

This protocol is adapted from established methods for the synthesis of functionalized pyridines.[2][3]

Materials:

-

Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Malononitrile

-

Thiophenol

-

Triethylamine

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol), malononitrile (20 mmol), and thiophenol (10 mmol) in ethanol (30 mL).

-

Add triethylamine (1.5 mL, 11 mmol) dropwise to the stirring mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, a precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the purified 2-amino-6-(phenylthio)-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile.

Expected Yield and Characterization:

| Parameter | Expected Result |

| Yield | 60-80% |

| Appearance | White to pale yellow solid |

| ¹H NMR (DMSO-d₆) | Aromatic protons, singlet for NH₂ |

| ¹³C NMR (DMSO-d₆) | Signals for aromatic carbons, nitrile carbons, and pyridine ring carbons |